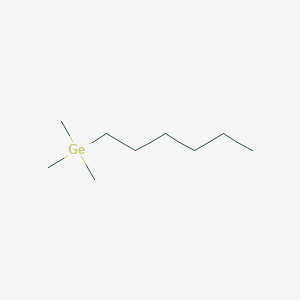
Hexyl(trimethyl)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl(trimethyl)germane is an organogermanium compound with the chemical formula C9H22Ge It consists of a germanium atom bonded to a hexyl group and three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexyl(trimethyl)germane can be synthesized through several methods. One common approach involves the reaction of hexylmagnesium bromide with trimethylgermanium chloride. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:
C6H13MgBr+Ge(CH3)3Cl→C6H13Ge(CH3)3+MgBrCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hexyl(trimethyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: It can be reduced to form simpler germanium-containing compounds.
Substitution: The hexyl or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used to substitute the alkyl groups.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Simpler organogermanium compounds.
Substitution: Various substituted organogermanium compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Hexyl(trimethyl)germane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Medicine: Some studies suggest that organogermanium compounds may have therapeutic properties, including anti-cancer and immunomodulatory effects.
Industry: It is used in the semiconductor industry for the deposition of germanium-containing films and in the production of advanced materials.
Wirkmechanismus
The mechanism by which hexyl(trimethyl)germane exerts its effects depends on the specific application. In chemical reactions, the germanium atom can act as a Lewis acid, facilitating various transformations. In biological systems, the compound may interact with cellular components, influencing biochemical pathways and molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexyl(trimethyl)silane: Similar structure but with silicon instead of germanium.
Hexyl(trimethyl)stannane: Similar structure but with tin instead of germanium.
Hexyl(trimethyl)lead: Similar structure but with lead instead of germanium.
Uniqueness
Hexyl(trimethyl)germane is unique due to the presence of germanium, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs. Germanium compounds often exhibit different reactivity and stability, making them valuable in specific applications where other elements may not perform as well.
Eigenschaften
CAS-Nummer |
61518-53-4 |
|---|---|
Molekularformel |
C9H22Ge |
Molekulargewicht |
202.90 g/mol |
IUPAC-Name |
hexyl(trimethyl)germane |
InChI |
InChI=1S/C9H22Ge/c1-5-6-7-8-9-10(2,3)4/h5-9H2,1-4H3 |
InChI-Schlüssel |
NKGLWSLUUZOMLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[Ge](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


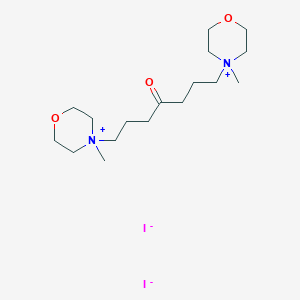
![Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate](/img/structure/B14593659.png)
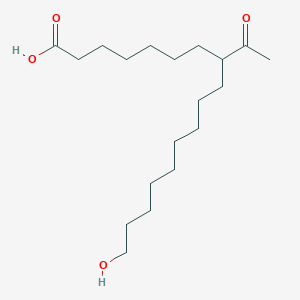

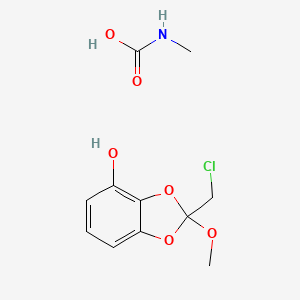
![4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14593670.png)
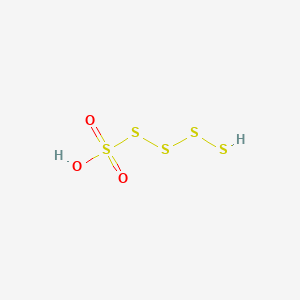
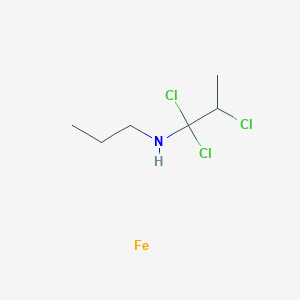
![7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14593701.png)
![Phosphine oxide, diphenyl[1-(phenylthio)propyl]-](/img/structure/B14593714.png)
![2-(4-Propylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14593716.png)

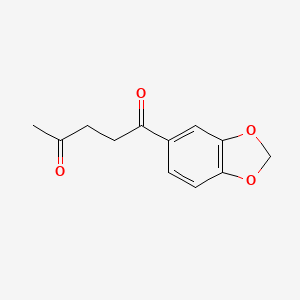
![1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole](/img/structure/B14593731.png)
